
Disialo-Asn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disialo-Asn, also known as Sialylglycoasparaginate, is a type of N-glycan and sialate glycopeptide. It is a complex carbohydrate structure that plays a significant role in various biological processes. This compound is characterized by the presence of two sialic acid residues attached to an asparagine-linked glycan. This compound is often found in glycoproteins and is involved in cell-cell recognition, signaling, and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Disialo-Asn typically involves chemoenzymatic methods. One common approach is the use of glycosyltransferases to attach sialic acid residues to an asparagine-linked glycan. This process can be carried out in vitro using purified enzymes and specific substrates. The reaction conditions often include a buffered solution with appropriate pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of this compound. The fermentation broth is then processed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Disialo-Asn can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized glycan derivatives, while reduction may produce reduced glycan forms .
Wissenschaftliche Forschungsanwendungen
Disialo-Asn has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycan structures and their interactions with other molecules.
Biology: Plays a role in cell-cell recognition, signaling, and immune responses. It is also used in the study of glycoprotein functions.
Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.
Industry: Used in the production of glycoprotein-based therapeutics and as a component in various biotechnological applications
Wirkmechanismus
The mechanism of action of Disialo-Asn involves its interaction with specific receptors and proteins on the cell surface. It binds to carbohydrate recognition domains on lectins and other glycan-binding proteins, mediating cell-cell interactions and signaling pathways. The molecular targets include various receptors involved in immune responses and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Monosialo-Asn: Contains only one sialic acid residue.
Trisialo-Asn: Contains three sialic acid residues.
Asialo-Asn: Lacks sialic acid residues.
Comparison: Disialo-Asn is unique due to the presence of two sialic acid residues, which confer specific biological properties and interactions. Compared to Monosialo-Asn and Asialo-Asn, this compound has enhanced binding affinity to certain receptors and proteins. Trisialo-Asn, on the other hand, may have different binding properties due to the additional sialic acid residue .
Eigenschaften
Molekularformel |
C88H144N8O64 |
|---|---|
Molekulargewicht |
2338.1 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H144N8O64/c1-21(105)90-42-28(111)8-87(85(136)137,159-70(42)48(116)30(113)10-97)141-19-39-52(120)59(127)63(131)80(150-39)153-67-35(15-102)147-78(46(57(67)125)94-25(5)109)157-73-61(129)50(118)32(12-99)144-83(73)140-18-38-54(122)72(65(133)82(149-38)155-69-37(17-104)146-77(45(56(69)124)93-24(4)108)152-66-34(14-101)143-75(44(55(66)123)92-23(3)107)96-41(115)7-27(89)76(134)135)156-84-74(62(130)51(119)33(13-100)145-84)158-79-47(95-26(6)110)58(126)68(36(16-103)148-79)154-81-64(132)60(128)53(121)40(151-81)20-142-88(86(138)139)9-29(112)43(91-22(2)106)71(160-88)49(117)31(114)11-98/h27-40,42-75,77-84,97-104,111-114,116-133H,7-20,89H2,1-6H3,(H,90,105)(H,91,106)(H,92,107)(H,93,108)(H,94,109)(H,95,110)(H,96,115)(H,134,135)(H,136,137)(H,138,139)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1 |
InChI-Schlüssel |
RWCNHWQYVXEFPZ-AJHWVAAXSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)NC(=O)C)NC(=O)C[C@@H](C(=O)O)N)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)NC(=O)CC(C(=O)O)N)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


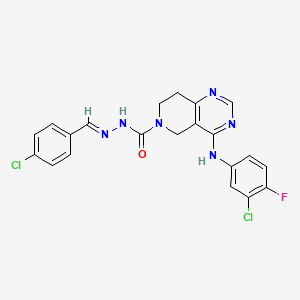
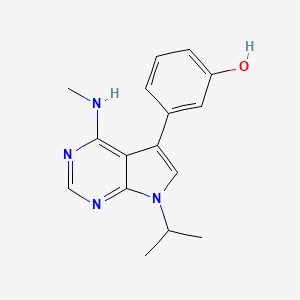

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
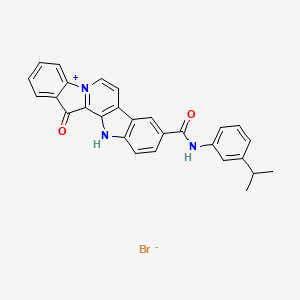
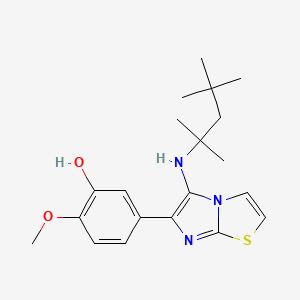



![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
methyl phosphate](/img/structure/B12389324.png)
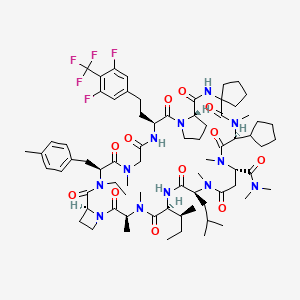
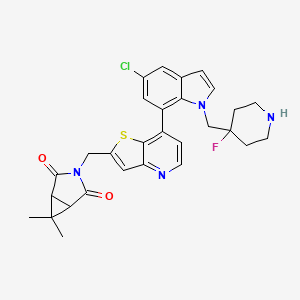
![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
